2-Bromoethyl 2-(4-methoxyphenyl)acetate
Description
2-Bromoethyl 2-(4-methoxyphenyl)acetate is an ester derivative containing a bromoethyl group and a 4-methoxyphenylacetate moiety. The bromoethyl group acts as a reactive leaving group, enabling nucleophilic substitution reactions, while the 4-methoxyphenyl group may influence electronic properties and biological activity .
Properties
CAS No. |
80336-89-6 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-bromoethyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3 |
InChI Key |
MJXKITKLYGQQCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-(4-methoxyphenyl)acetate typically involves the esterification of 2-bromoethanol with 2-(4-methoxyphenyl)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-Bromoethanol+2-(4-Methoxyphenyl)acetic acidH2SO42-Bromoethyl 2-(4-methoxyphenyl)acetate+H2O
Industrial Production Methods: In an industrial setting, the production of 2-Bromoethyl 2-(4-methoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The bromoethyl group in 2-Bromoethyl 2-(4-methoxyphenyl)acetate can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 2-hydroxyethyl 2-(4-methoxyphenyl)acetate.
Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(4-methoxyphenyl)ethanol.
Scientific Research Applications
2-Bromoethyl 2-(4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2-(4-methoxyphenyl)acetate involves its interaction with nucleophiles, leading to the formation of substitution products. The bromoethyl group acts as a leaving group, facilitating the nucleophilic attack. The methoxyphenyl group may also participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Bromophenyl Acetate Derivatives
Compounds with brominated phenyl groups and ester functionalities are widely used as intermediates. Key examples include:
Table 1: Bromophenyl Acetate Derivatives
Key Differences :
- Reactivity : The bromoethyl group in 2-bromoethyl derivatives enhances leaving-group ability compared to methyl or ethyl esters, facilitating alkylation or coupling reactions .
- Regulatory Status : Methyl 2-(4-bromophenyl)acetate meets USP/EMA standards for pharmaceutical use, whereas bromoethyl analogs may require stricter handling due to higher reactivity .
Methoxyphenyl Acetate Derivatives
Methoxy-substituted phenylacetates are notable for their electronic effects and bioactivity:
Table 2: Methoxyphenyl Acetate Derivatives
Key Differences :
- Substituent Position : The 4-methoxy group in the target compound likely enhances electron-donating effects compared to 2- or 3-methoxy isomers, altering reactivity in electrophilic substitutions .
Hybrid Bromo-Methoxyphenyl Compounds
Compounds combining bromo and methoxy groups highlight synergistic effects:
Table 3: Hybrid Bromo-Methoxyphenyl Compounds
Key Differences :
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